5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Description
Molecular Formula: C₁₈H₁₈N₂O₂ Average Mass: 294.354 g/mol IUPAC Name: 5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol CAS Registry Number: 394237-72-0 Key Structural Features:
- A phenolic core substituted with an ethoxy group at position 4.
- A pyrazole ring at position 2, bearing a methyl group (position 5) and a phenyl substituent (position 4).
Properties
IUPAC Name |
5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-14-9-10-15(16(21)11-14)18-17(12(2)19-20-18)13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWFJWBGYWQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
In one protocol, the pyrazole is converted to its acyl chloride derivative using thionyl chloride. This intermediate undergoes Friedel-Crafts alkylation with a pre-ethoxylated phenol (e.g., 4-ethyl-5-ethoxyphenol) in the presence of AlCl₃. The reaction proceeds via electrophilic attack at the ortho position relative to the ethoxy group, yielding the coupled product. However, this method suffers from moderate yields (~50%) due to competing side reactions at the para position.
Suzuki-Miyaura Coupling
For higher precision, palladium-catalyzed cross-coupling is employed. The phenol ring is functionalized with a boronic ester at position 2, while the pyrazole is brominated at position 3. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene-water biphasic system, the coupling achieves yields up to 85%. This method is preferred for its tolerance of sensitive functional groups like ethoxy and methyl.
Introduction of the Ethoxy Group
The ethoxy group at position 5 of the phenol ring is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.
Nucleophilic Substitution
A chlorophenol precursor (5-chloro-4-ethyl-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol) is treated with sodium ethoxide in anhydrous ethanol under reflux. The reaction proceeds via an SNAr mechanism, where the ethoxide ion displaces chloride at the activated aromatic position. Yields range from 60–75%, depending on the electron-withdrawing effects of adjacent substituents.
Copper-Mediated Alkoxylation
For substrates with lower reactivity, Ullmann-type conditions are applied. Using CuI as a catalyst, 1,10-phenanthroline as a ligand, and Cs₂CO₃ as a base in DMF at 110°C, the ethoxy group is installed with improved efficiency (80–90% yield). This method is particularly effective for sterically hindered phenols.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Recent advancements enable the convergent synthesis of the target compound in a single reactor. Starting with 4-ethyl-5-ethoxyphenol and 5-methyl-4-phenyl-1H-pyrazole-3-carbaldehyde, a Lewis acid-catalyzed aldol condensation forms the C–C bond between the phenol and pyrazole. Subsequent reduction with NaBH₄ yields the final product in 65% overall yield.
Flow Chemistry Approaches
Continuous flow systems enhance reaction control and scalability. In a tube-in-flask reactor, the pyrazole synthesis and coupling steps are performed sequentially, reducing purification steps and improving throughput by 40% compared to batch methods.
Optimization and Industrial Considerations
| Parameter | Friedel-Crafts | Suzuki-Miyaura | NAS | Ullmann |
|---|---|---|---|---|
| Yield (%) | 50 | 85 | 75 | 90 |
| Reaction Time (h) | 8 | 12 | 6 | 24 |
| Catalyst | AlCl₃ | Pd(PPh₃)₄ | None | CuI |
| Scalability | Moderate | High | Low | High |
Industrial-scale production favors the Suzuki-Miyaura and Ullmann methods due to their reproducibility and tolerance of diverse functional groups. However, cost considerations often dictate the use of NAS for bulk synthesis.
Chemical Reactions Analysis
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reactants and conditions employed.
Scientific Research Applications
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
Molecular Formula : C₁₆H₁₄N₂O₃
Average Mass : 282.299 g/mol
Key Differences :
- Substituent Variation: Methoxy group replaces ethoxy at position 5; phenoxy group replaces phenyl on the pyrazole.
- Impact: Reduced lipophilicity due to shorter methoxy chain. Enhanced electron-withdrawing effects from the phenoxy group may alter receptor binding affinity.
- Synthesis Notes: Prepared via nucleophilic substitution reactions, similar to methods described for pyrazole derivatives in and .
5-Ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Molecular Formula : C₁₉H₂₀N₂O₃
Average Mass : 324.38 g/mol
Key Differences :
5-Ethoxy-4-ethyl-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Molecular Formula : C₂₀H₂₂N₂O₂
Average Mass : 322.40 g/mol
Key Differences :
- Substituent Variation: Additional ethyl group at position 4 of the phenol ring.
- Steric hindrance may reduce binding to flat receptor pockets .
5-Ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol
Molecular Formula : C₁₇H₁₆N₂O₂
Average Mass : 280.33 g/mol
Key Differences :
- Substituent Variation : Absence of the methyl group on the pyrazole.
- Impact: Simplified structure with reduced steric effects.
Structural and Functional Analysis
Tautomerism and Hydrogen Bonding
- The hydroxyl group on the phenol ring forms intramolecular hydrogen bonds with the pyrazole nitrogen, stabilizing the enol tautomer (Figure 1). Similar stabilization is observed in hydroxypyrazole derivatives like compound 5 in .
- Hydrogen bond graph-set analysis () predicts robust crystal packing, critical for X-ray diffraction studies .
Crystallographic Characterization
- SHELX software () is widely used for refining crystal structures of these compounds. For example, SHELXL enables precise modeling of anisotropic displacement parameters, critical for resolving steric effects in derivatives like the ethyl-substituted analog () .
Comparative Data Table
Biological Activity
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula and a molecular weight of approximately 294.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that includes an ethoxy group, a pyrazole moiety, and a phenolic component. Its structural formula can be represented as follows:
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it demonstrated effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity positions it as a candidate for treating inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammation and microbial resistance.
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound inhibited the growth of these pathogens at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for new antimicrobial therapies.
Case Study: Anti-inflammatory Activity
In another investigation focused on its anti-inflammatory properties, researchers treated human macrophages with varying concentrations of the compound. The results showed a significant decrease in tumor necrosis factor-alpha (TNF-alpha) levels, highlighting its potential in managing inflammatory conditions such as rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
